3-Fluoroquinolin-6-OL

Description

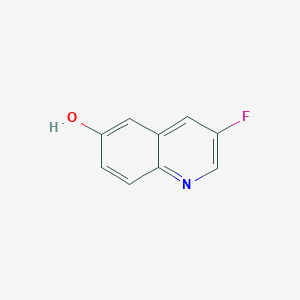

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAYWIYDQAWNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736200 | |

| Record name | 3-Fluoroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808755-53-5 | |

| Record name | 3-Fluoroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoroquinolin-6-ol

Executive Summary: 3-Fluoroquinolin-6-ol is a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The incorporation of a fluorine atom at the 3-position and a hydroxyl group at the 6-position of the quinoline ring system can profoundly influence the compound's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, beginning from commercially available starting materials. Furthermore, it details a complete workflow for the structural and purity verification of the final compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The protocols and rationale described herein are designed to be a self-validating system, ensuring both scientific rigor and practical applicability for researchers and synthetic chemists.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational structural motif found in a wide array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities.[1] Classic methods for constructing this bicyclic heterocycle have been well-established for over a century and provide a versatile toolkit for the synthetic chemist.

-

The Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3] While effective, the reaction is notoriously exothermic and often requires careful moderation to prevent runaway conditions.[4][5]

-

The Friedländer Synthesis: A more convergent approach, the Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis, to form the quinoline derivative.[6][7][8]

-

The Gould-Jacobs Reaction: This powerful method is particularly useful for synthesizing 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[9][10][11]

While these classical methods are robust, the synthesis of specifically substituted quinolines, such as this compound, often requires a more tailored and strategic approach to ensure regiochemical control and compatibility with sensitive functional groups.

Recommended Synthesis of this compound: A Three-Step Approach

The recommended pathway for the synthesis of this compound is a robust and scalable three-step sequence. This strategy leverages a modern adaptation of quinoline synthesis followed by a standard deprotection step. The rationale behind this choice is the high efficiency and regiochemical control offered in the initial cyclization, which directly installs the desired fluorine atom at the 3-position.

Synthetic Strategy Visualization

The overall synthetic transformation is depicted below, proceeding from p-anisidine through key intermediates to the final product.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

This initial step constitutes a tandem chlorination-cyclization reaction. Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating/dehydrating agent, facilitating the reaction between p-anisidine and 2-fluoromalonic acid to construct the core heterocyclic structure.[12][13][14]

-

Protocol:

-

To a flask equipped with a reflux condenser and magnetic stirrer, cautiously add phosphorus oxychloride (POCl₃, ~6 eq).

-

Portion-wise, add 2-fluoromalonic acid (1.0 eq) to the POCl₃. Heat the mixture to reflux for approximately 30 minutes, or until the acid is fully dissolved.

-

Cool the mixture to approximately 60 °C. Slowly and carefully, add p-anisidine (1.0 eq).

-

Heat the resulting mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice with vigorous stirring.

-

Adjust the pH of the aqueous suspension to ~10 using a concentrated ammonium hydroxide solution.

-

Stir the resulting suspension for 1-2 hours to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[12]

-

Step 2: Reductive Dechlorination to 3-Fluoro-6-methoxyquinoline

The dichloro intermediate is selectively dechlorinated at the 2- and 4-positions via catalytic hydrogenation. This reduction can be achieved using several catalyst systems, with Palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate, or Raney Nickel (Ra-Ni) under a hydrogen atmosphere being common choices.[1][15]

-

Protocol (Raney Nickel Method):

-

In a hydrogenation vessel, dissolve the 2,4-dichloro-3-fluoro-6-methoxyquinoline (1.0 eq) in a suitable solvent such as methanol (MeOH).

-

Add a 7 M solution of ammonia in methanol.

-

Carefully add Raney Nickel catalyst (a slurry in water or MeOH) to the mixture. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Pressurize the vessel with hydrogen gas (e.g., 150 psi) and stir the reaction at room temperature.

-

Monitor the reaction for hydrogen uptake and by HPLC. The reaction may require several hours to days and potentially the addition of more catalyst.[1]

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield pure 3-fluoro-6-methoxyquinoline.[1]

-

Step 3: O-Demethylation to this compound

The final step involves the cleavage of the methyl ether at the 6-position to reveal the target hydroxyl group. This is a standard transformation in organic synthesis, often accomplished with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

-

Protocol (Boron Tribromide Method):

-

Dissolve 3-fluoro-6-methoxyquinoline (1.0 eq) in a dry, chlorinated solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

-

Cool the solution to 0 °C or lower in an ice or dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, ~1.1-1.5 eq) in DCM dropwise.

-

Allow the reaction to stir at low temperature and then warm to room temperature. Monitor by TLC or HPLC until the starting material is consumed.

-

Upon completion, cautiously quench the reaction by slowly adding methanol, followed by water.

-

Neutralize the mixture and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to afford the final product, this compound.

-

Comprehensive Characterization of this compound

Definitive structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods provides a complete profile of the synthesized molecule.[16][17]

Characterization Workflow Visualization

Caption: Analytical workflow for compound validation.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[16]

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H spectrum will confirm the number and connectivity of protons. The ¹³C spectrum will show all unique carbon environments. The ¹⁹F spectrum is crucial for confirming the presence and electronic environment of the fluorine atom.[18][19]

-

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Analysis: Acquire a full scan mass spectrum in positive ion mode. The high-resolution data will provide the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of its elemental formula.[20]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column.[21]

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

-

Analysis: Develop an isocratic or gradient method using a mobile phase such as acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The purity is determined by the area percentage of the main peak.[22][23]

-

Summary of Expected Analytical Data

The following table summarizes the expected analytical data for this compound, based on its structure and data from analogous compounds.

| Analysis Type | Parameter | Expected Value / Observation | Rationale / Interpretation |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | C₉H₇FNO⁺ | Confirms elemental composition. |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.0-8.5 ppm), Hydroxyl proton (>9.0 ppm, broad) | Specific splitting patterns (doublets, doublet of doublets) will confirm substitution pattern. |

| J-Couplings | ³JHH, ⁴JHF | H-F couplings will be observed for protons ortho and meta to the fluorine atom. | |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~100-160 ppm) | Carbons bonded to F and O will be significantly shifted. |

| J-Couplings | ¹JCF, ²JCF, ³JCF | Large one-bond C-F coupling (~240-260 Hz) is definitive. Smaller multi-bond couplings will also be present. | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -140 ppm (vs CFCl₃) | Confirms the presence of an aromatic C-F bond. |

| HPLC | Purity | > 95% | A single major peak indicates a high degree of purity. |

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. By following the detailed protocols and understanding the rationale behind the chosen methodologies, researchers and drug development professionals can confidently produce and validate this important chemical entity. The successful synthesis and rigorous characterization of such scaffolds are fundamental to the advancement of medicinal chemistry and the discovery of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. benchchem.com [benchchem.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. 6-Fluoroisoquinolin-3-ol | 51463-15-1 | Benchchem [benchchem.com]

- 20. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. moca.net.ua [moca.net.ua]

- 22. asianpubs.org [asianpubs.org]

- 23. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Fluoroquinolin-6-OL

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoroquinolin-6-OL

Abstract

This compound is a heterocyclic aromatic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The strategic placement of a fluorine atom and a hydroxyl group significantly influences its electronic properties, membrane permeability, and metabolic stability, making a thorough characterization of its physicochemical profile essential for any drug discovery or development campaign. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its lipophilicity, acidity, and solubility. We further present field-proven, step-by-step experimental protocols for the determination of these key parameters, grounding the discussion in the practical realities of the modern pharmaceutical laboratory. The objective is to equip researchers with the foundational knowledge and methodologies required to effectively evaluate and utilize this compound in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] The introduction of a fluorine atom, a common strategy in drug design, can profoundly modulate a molecule's metabolic stability, binding affinity, and pKa.[4] this compound combines this strategic fluorination with a hydroxyl group, a key hydrogen bonding moiety, creating a molecule of significant interest.

Understanding the fundamental physicochemical properties of a drug candidate is a non-negotiable prerequisite for a successful development program.[5][6][7] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This document serves as a technical primer on the essential physicochemical attributes of this compound.

Caption: Interplay between core physicochemical properties and ADME outcomes.

Core Molecular Attributes

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

Chemical Structure

The structure of this compound is depicted below, illustrating the placement of the fluoro and hydroxyl substituents on the quinoline ring system.

Structure:

-

SMILES: C1=CC2=NC=C(C=C2C=C1O)F[8]

-

InChI: InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H[8]

-

InChIKey: WUAYWIYDQAWNFI-UHFFFAOYSA-N[8]

Molecular Formula, Weight, and Composition

These fundamental values are critical for preparing solutions of known concentration and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | PubChemLite[8] |

| Monoisotopic Mass | 163.04333 Da | PubChemLite[8] |

| Molar Mass | 163.15 g/mol | PubChem[9] |

Key Physicochemical Parameters for Drug Development

The following parameters are critical predictors of a compound's behavior in biological systems.

Lipophilicity (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery.[10] It is measured by the partition coefficient (P) between n-octanol and water, and is typically expressed as its logarithm, logP. This value heavily influences membrane permeability, plasma protein binding, solubility, and metabolism.[10][11] For orally administered drugs, a logP value of less than 5 is one of the recommendations in Lipinski's Rule of 5.[10][11]

-

Predicted Value (XlogP): 1.9[8]

This predicted value suggests that this compound has moderate lipophilicity, a favorable characteristic for balancing membrane permeability with aqueous solubility.

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[12] The ionization state of a molecule is crucial as it affects its solubility, absorption, distribution, and target binding. The quinoline nitrogen is basic, while the hydroxyl group is acidic. Determining the pKa values for both functional groups is essential for understanding the compound's charge state at physiological pH (approx. 7.4).

Aqueous Solubility

Solubility is a critical factor for drug absorption.[1] Insufficient aqueous solubility can be a major hurdle in drug development, leading to poor bioavailability. The solubility of ionizable compounds like this compound is highly dependent on pH.[1] It will exhibit its lowest solubility at its isoelectric point and higher solubility at pH values where it is predominantly in its charged (protonated or deprotonated) form. For quinoline derivatives that exhibit poor solubility, the use of co-solvents such as DMSO is a common strategy for preparing stock solutions for in vitro assays.[13]

Spectroscopic Profile

Characterization data confirms the identity and purity of the compound. Spectroscopic data for this compound is available from commercial suppliers.

-

¹H NMR: Spectral data is available, which is crucial for confirming the proton environment of the molecule and verifying its structure.[14]

-

Mass Spectrometry: Predicted m/z values for various adducts, such as [M+H]⁺ (164.05061) and [M-H]⁻ (162.03605), are available and serve as a reference for experimental mass spectrometry analysis.[8]

Experimental Determination Protocols

The following protocols describe robust, validated methods for determining the key physicochemical parameters discussed above.

Protocol: Determination of Partition Coefficient (logP) via Shake-Flask Method

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[15]

Caption: Workflow for the Shake-Flask logP determination method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase (or n-octanol) at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC method.[5][16]

-

Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])[11]

Self-Validating Insight: To determine the distribution coefficient (LogD) at a specific pH, substitute the aqueous phase with a buffer of the desired pH (e.g., PBS at pH 7.4).[5] This is often more physiologically relevant than logP.

Protocol: Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

This is a medium- to high-throughput method ideal for early drug discovery, requiring minimal sample quantities.[5][17] It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH.[18]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

-

Sample Preparation: In a 96-well UV-transparent microtiter plate, add the buffer solutions to the wells. Add a small, constant amount of a concentrated stock solution of this compound (typically in DMSO) to each well.[17]

-

Spectral Measurement: Place the plate in a UV-Vis spectrophotometer and measure the absorbance spectrum for each well across a relevant wavelength range.

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength against the pH of the buffer for each well.

-

pKa Calculation: Fit the resulting data to a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[12][18]

Causality Behind Choices: Using a 96-well plate format significantly increases throughput compared to traditional cuvette-based methods.[17] A multi-wavelength analysis can improve accuracy, especially for compounds with complex spectra or multiple pKa values.[18]

Safety & Handling Considerations

While specific toxicity data for this compound is not detailed in the provided search results, it belongs to the fluoroquinolone class of compounds. This class of antibiotics is associated with a risk of serious, long-lasting, and potentially irreversible adverse effects, including tendonitis, tendon rupture, and various neurological symptoms.[19][20][21] Regulatory agencies like the FDA and EMA have issued warnings and restricted the use of fluoroquinolone antibiotics for certain infections due to these risks.[20][21]

Therefore, researchers handling this compound or its derivatives should adhere to standard laboratory safety protocols:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Conclusion

This compound is a molecule with a physicochemical profile that suggests its potential as a valuable building block in drug discovery. Its moderate predicted lipophilicity (XlogP = 1.9) is promising for achieving a balance between membrane permeability and aqueous solubility. The presence of both a basic nitrogen and an acidic hydroxyl group makes its properties highly pH-dependent, a critical consideration for formulation and predicting its behavior in different physiological compartments. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical determination of its logP, pKa, and solubility, which is essential for validating computational predictions and building a comprehensive data package for any future development program.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C9H6FNO) [pubchemlite.lcsb.uni.lu]

- 9. 8-Fluoroquinolin-6-ol | C9H6FNO | CID 15306313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. This compound(808755-53-5) 1H NMR spectrum [chemicalbook.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. Safety of fluoroquinolones: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Safety of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects | European Medicines Agency (EMA) [ema.europa.eu]

Spectroscopic Blueprint of 3-Fluoroquinolin-6-ol: A Technical Guide

Introduction: Elucidating the Molecular Architecture of a Novel Quinolone

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is the bedrock of innovation. 3-Fluoroquinolin-6-ol, a substituted quinoline, represents a scaffold of significant interest due to the prevalence of the quinoline core in a vast array of biologically active compounds. The strategic placement of a fluorine atom and a hydroxyl group on the quinoline framework is anticipated to modulate its electronic, steric, and pharmacokinetic properties, making a thorough understanding of its molecular structure imperative.

This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the unambiguous identification and characterization of this compound. This document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles. While experimental mass spectrometry data is presented, the NMR and IR spectral data are predicted based on the analysis of closely related analogue compounds and established spectroscopic principles, providing a robust framework for researchers working with this or similar molecules.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum provides clear evidence of the molecular ion and characteristic fragmentation pathways.

Summary of Mass Spectrometry Data

| Feature | m/z Ratio | Interpretation |

| Molecular Ion (M⁺) | 163.1 | Corresponds to the molecular weight of C₉H₆FNO. This is the base peak, indicating a relatively stable molecular ion.[1] |

| Fragment Ion 1 | 145 | Loss of H₂O (water), likely from the hydroxyl group.[1] |

| Fragment Ion 2 | 117 | Loss of HF (hydrogen fluoride), a common fragmentation for fluoroaromatic compounds.[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standardized protocol for acquiring the EI-MS spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A minute quantity of the crystalline solid is placed in a capillary tube.

-

Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation: Deconstructing the Fragmentation

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 163.1, confirming its molecular formula. The observation of this as the base peak suggests a degree of stability in the aromatic ring system under EI conditions.

The fragmentation pattern provides valuable structural clues:

-

Loss of Water (m/z 145): The peak at m/z 145 corresponds to the loss of 18 amu from the molecular ion. This is a characteristic fragmentation for compounds containing a hydroxyl group, though less common for phenols unless there is an ortho effect or rearrangement.

-

Loss of Hydrogen Fluoride (m/z 117): The fragment at m/z 117 indicates the loss of 20 amu (HF). This is a well-documented fragmentation pathway for fluoroaromatic compounds.

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~1620-1580 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |

| ~1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1150 | Strong | C-O Stretch | Phenolic C-O |

| ~1200-1100 | Strong | C-F Stretch | Aryl-F |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a solid sample, ATR is a convenient and common method for obtaining an IR spectrum:

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths. The reflected beam, now containing the absorption information, is directed to the detector.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.

Predicted Spectrum Interpretation

The predicted IR spectrum of this compound would be dominated by several key features:

-

O-H Stretching Region: A strong and broad absorption band is expected between 3400 and 3200 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.

-

Aromatic C-H Stretching: Weaker to medium intensity bands are predicted just above 3000 cm⁻¹, typical for C-H stretching in aromatic systems.

-

Aromatic Ring Vibrations: The fingerprint region will contain a series of sharp to medium bands between approximately 1620 and 1400 cm⁻¹, corresponding to the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-O and C-F Stretching: Two strong absorptions are predicted in the upper fingerprint region. A band around 1250-1150 cm⁻¹ would be indicative of the phenolic C-O stretch, while another strong band in the 1200-1100 cm⁻¹ range would arise from the C-F stretching of the fluoroaromatic moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and electronic environment of each atom can be determined. The following data is predicted based on established substituent effects on the quinoline ring system.

Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | ~9.5-10.5 | br s | - |

| H-2 | ~8.8 | d | ~2.0 |

| H-4 | ~8.4 | d | ~2.0 |

| H-8 | ~7.8 | d | ~8.5 |

| H-5 | ~7.5 | d | ~2.5 |

| H-7 | ~7.3 | dd | ~8.5, 2.5 |

Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-6 | ~155 |

| C-3 | ~152 (d, ¹JCF ≈ 250 Hz) |

| C-8a | ~148 |

| C-2 | ~145 (d, ³JCF ≈ 10 Hz) |

| C-4 | ~135 |

| C-4a | ~128 |

| C-8 | ~122 |

| C-7 | ~118 |

| C-5 | ~110 |

Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 3-F | ~ -120 to -140 | d |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. After tuning and shimming the magnetic field, a standard one-pulse ¹H experiment is performed.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., using a pulse sequence like zgpg30) is run to obtain singlets for each unique carbon, simplifying the spectrum.

-

¹⁹F NMR Acquisition: A one-pulse ¹⁹F experiment is performed. Chemical shifts are referenced to an external standard like CFCl₃.

-

2D NMR (Optional but Recommended): To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly valuable.

Caption: Workflow for NMR-based structural elucidation.

Predicted NMR Spectra Interpretation

-

¹H NMR: The aromatic region is expected to show a set of distinct signals. The protons on the pyridine ring (H-2 and H-4) will be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C-3 will likely introduce a small doublet splitting to H-2 and H-4. The protons on the benzene ring (H-5, H-7, H-8) will be influenced by the electron-donating hydroxyl group at C-6, causing a general upfield shift compared to unsubstituted quinoline. The phenolic OH proton will appear as a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The spectrum will be characterized by nine distinct carbon signals. The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) of around 250 Hz, appearing as a doublet. Other carbons in proximity to the fluorine will exhibit smaller C-F couplings. The carbon bearing the hydroxyl group (C-6) will be significantly deshielded.

-

¹⁹F NMR: A single signal is expected for the fluorine atom at the 3-position. Its chemical shift, predicted to be in the range of -120 to -140 ppm, is typical for a fluorine atom on an electron-deficient aromatic ring. This signal will likely appear as a doublet due to coupling with the adjacent H-4 proton.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust blueprint for the identification and characterization of this compound. The combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy offers a multi-faceted and self-validating approach to structural elucidation. The provided experimental protocols represent standard, field-proven methodologies, while the detailed interpretation of the spectral data is grounded in established principles of organic spectroscopy. This guide serves as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel quinoline-based compounds.

References

The Emergent Therapeutic Potential of 3-Fluoroquinolin-6-ol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Evolution of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Historically, the quinoline ring system gained prominence with the discovery of the antimalarial properties of quinine. Since then, extensive research has led to the development of a vast library of quinoline derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6]

The strategic functionalization of the quinoline ring is a key approach in modern drug design to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, for instance, is a well-established strategy to improve metabolic stability and binding affinity.[7] Specifically, the presence of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[8] This guide, however, focuses on a novel and less explored class of compounds: 3-Fluoroquinolin-6-ol derivatives . The presence of a fluorine atom at the 3-position and a hydroxyl group at the 6-position presents a unique combination of electronic and steric properties that holds significant promise for the development of new therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and evaluation of these novel derivatives.

Synthetic Strategies for this compound Derivatives: A Proposed Approach

While the synthesis of the specific this compound scaffold is not extensively documented in publicly available literature, established methods for quinoline synthesis can be adapted. The Gould-Jacobs reaction, a cornerstone in quinoline chemistry, offers a plausible and versatile route.[9][10][11][12][13]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9][10] To achieve the desired 3-fluoro-6-hydroxy substitution pattern, a logical starting material would be a p-aminophenol derivative where the hydroxyl group is protected, and a fluorine-containing malonic ester.

Conceptual Workflow for the Synthesis of this compound Derivatives

Caption: Proposed synthetic workflow for the this compound core scaffold.

Step-by-Step Protocol (Conceptual):

-

Protection of p-Aminophenol: The hydroxyl group of p-aminophenol is protected to prevent unwanted side reactions during the condensation and cyclization steps. A common protecting group is the benzyl ether, which can be introduced by reacting p-aminophenol with benzyl chloride in the presence of a base.

-

Condensation: The protected 4-aminophenol derivative is then reacted with a suitable fluorinated three-carbon component, such as diethyl 2-fluoro-2-(ethoxymethyl)malonate. This condensation reaction forms the key anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated at high temperatures to induce an intramolecular cyclization, forming the quinoline ring system. This step is the core of the Gould-Jacobs reaction.[12]

-

Saponification and Decarboxylation (Optional): Depending on the specific malonic ester used, the resulting quinoline may have a carboxyl group at the 3-position. Saponification followed by decarboxylation can be performed if the unsubstituted 3-fluoro derivative is desired.

-

Deprotection: The protecting group on the 6-hydroxyl is removed. In the case of a benzyl ether, this is typically achieved through hydrogenolysis.

This proposed pathway provides a flexible framework for the synthesis of the core this compound scaffold, which can then be further functionalized to generate a library of novel derivatives.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on quinoline derivatives, this compound compounds are anticipated to exhibit significant antimicrobial and anticancer activities.[4][14]

Antimicrobial Potential: Targeting Bacterial Topoisomerases

The fluoroquinolone antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.[14]

The presence of a fluorine atom in the quinoline ring is crucial for this activity. While the C-6 fluorine is most common in clinical fluoroquinolones, a fluorine at the C-3 position, as in our target scaffold, is also expected to influence the electronic properties of the molecule and its interaction with the target enzymes. The 6-hydroxyl group may further modulate the compound's solubility, cell permeability, and binding affinity.

Mechanism of Fluoroquinolone Antibacterial Action

Caption: Inhibition of bacterial topoisomerases by fluoroquinolone derivatives.

Anticancer Potential: A Multifaceted Approach

Quinoline derivatives have demonstrated a wide array of anticancer mechanisms, and this compound compounds could potentially act through several of these pathways.[2][3][15]

-

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases I and II, which are crucial for resolving DNA topological problems during replication and transcription in cancer cells.[16]

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G2/M or S phase.[18]

Potential Anticancer Mechanisms of Quinoline Derivatives

Caption: Multifaceted anticancer mechanisms of quinoline derivatives.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of novel this compound derivatives is essential. The following are standard, validated protocols for assessing their antimicrobial and anticancer properties.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Protocol for Broth Microdilution MIC Assay:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

| Controls | Purpose |

| Growth Control | Well containing broth and bacteria, but no compound, to ensure bacterial viability. |

| Sterility Control | Well containing only broth to check for contamination. |

| Positive Control | A known antibiotic (e.g., ciprofloxacin) is tested in parallel. |

Anticancer Activity: In Vitro Cytotoxicity Assays

Several assays can be used to determine the cytotoxic effects of the novel compounds on cancer cell lines. The MTT and SRB assays are common and reliable methods.

Step-by-Step Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

| Assay | Principle | Endpoint |

| MTT Assay | Mitochondrial dehydrogenase activity in viable cells. | Colorimetric measurement of formazan product. |

| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Colorimetric measurement of bound dye. |

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound scaffold and subsequent biological testing will be crucial for elucidating the structure-activity relationship (SAR).[8][19][20][21]

Key Positions for Modification and Their Potential Impact

| Position | Potential Modifications | Anticipated Impact on Activity |

| N1 | Alkyl, aryl, or heterocyclic groups | Can influence pharmacokinetic properties and binding to target enzymes. |

| C2 | Various substituents | May affect steric interactions within the binding pocket of the target. |

| C4 | Carbonyl, hydroxyl, or other functional groups | Can modulate the electronic properties and hydrogen bonding potential. |

| C7 | Piperazine, pyrrolidine, or other cyclic amines | A key position for modulating antibacterial spectrum and potency in fluoroquinolones. |

| C8 | Halogen or methoxy groups | Can influence the overall electronic nature and lipophilicity of the molecule. |

Conclusion and Future Directions

The exploration of novel this compound derivatives represents a promising frontier in the quest for new therapeutic agents. The unique combination of a 3-fluoro and a 6-hydroxyl group on the quinoline scaffold offers exciting possibilities for developing compounds with potent antimicrobial and anticancer activities. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this novel chemical space. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive biological evaluation to establish a clear structure-activity relationship. Such efforts could lead to the identification of lead compounds with significant therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 11. mdpi.com [mdpi.com]

- 12. ablelab.eu [ablelab.eu]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. In Vitro Anticancer Activity of Phlorofucofuroeckol A via Upregulation of Activating Transcription Factor 3 against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Comprehensive Technical Guide to Determining the Quantum Yield and Fluorescence Lifetime of 3-Fluoroquinolin-6-OL

This guide provides a detailed framework for the characterization of the photophysical properties of 3-Fluoroquinolin-6-OL, a promising heterocyclic fluorophore. As a member of the quinoline family, this compound holds potential for applications in cellular imaging, chemical sensing, and as a structural motif in pharmacologically active agents.[1] A thorough understanding of its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) is paramount for its effective implementation in these fields. This document outlines the theoretical underpinnings and provides detailed experimental protocols for the accurate determination of these key parameters. While specific experimental data for this compound is not extensively published, this guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to perform these critical measurements.

Part 1: Theoretical Foundation of Fluorescence Parameters

The Significance of Quantum Yield and Fluorescence Lifetime

The utility of a fluorophore is defined by its photophysical characteristics. The quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A higher quantum yield, approaching 1.0 (or 100%), signifies a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal.[2]

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[3] This parameter is intrinsic to the fluorophore and its environment and is independent of the initial excitation conditions.[3] The lifetime is a crucial parameter for applications such as fluorescence lifetime imaging microscopy (FLIM), which can provide information about the local environment of the fluorophore.

Factors Influencing the Photophysical Properties of this compound

The fluorescence of quinoline derivatives is highly sensitive to their chemical structure and environment. For this compound, the following factors are expected to play a significant role:

-

Substituents: The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group (-OH) on the quinoline scaffold will influence the electronic distribution and, consequently, the energy levels of the molecule.[4] Electron-donating groups like -OH generally enhance fluorescence.[4] The position of these substituents is also critical in determining the photophysical outcome.

-

Solvent Polarity: The local environment, particularly the polarity of the solvent, can significantly affect the fluorescence properties of quinoline derivatives.[5] This solvatochromic effect can lead to shifts in the emission wavelength and changes in quantum yield.[5]

-

pH and Protonation: The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which is known to enhance the fluorescence of many quinolines.[6] The hydroxyl group at the 6-position can also be deprotonated in basic conditions, leading to changes in the electronic structure and fluorescence. The pH sensitivity of the quinoline core is a well-documented phenomenon.[5]

Part 2: Experimental Determination of Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a sample.[7][8] This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

Selection of a Suitable Quantum Yield Standard

The ideal standard should have the following characteristics:

-

Absorption and emission spectra that overlap with those of this compound.

-

A high and well-documented quantum yield.

-

Good photostability.

-

Solubility in the same solvent as the sample.

Given the quinoline structure, a suitable and commonly used standard is quinine sulfate in 0.1 M sulfuric acid , which has a known quantum yield of approximately 0.54-0.60.[2]

Experimental Protocol for Relative Quantum Yield Measurement

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or buffered aqueous solution).

-

Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) in its recommended solvent (e.g., 0.1 M H₂SO₄).

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength (λex).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer (this should be a wavelength where both the sample and standard absorb).

-

Record the fluorescence emission spectra for all solutions.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.

-

It is crucial to correct the emission spectra for the wavelength-dependent response of the instrument.[8]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample (IS) and the reference (IR).

-

The quantum yield of the sample (ΦS) can be calculated using the following equation[8]:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample and reference, respectively.

-

-

Data Presentation

The collected data should be organized in a clear and concise manner.

| Sample/Standard | Solvent | Excitation λ (nm) | Absorbance (A) | Integrated Fluorescence (I) | Refractive Index (n) | Quantum Yield (Φ) |

| This compound | Ethanol | TBD | 1.36 | Calculated | ||

| Quinine Sulfate | 0.1 M H₂SO₄ | TBD | 1.33 | 0.54 |

TBD: To be determined based on the absorption spectrum of this compound.

Experimental Workflow Diagram

Caption: Workflow for determining relative fluorescence quantum yield.

Part 3: Experimental Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the pico- to nanosecond range.[9]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC measures the time difference between the excitation pulse and the detection of the first emitted photon.[9] By repeating this process many times, a histogram of the number of photons detected at different times after excitation is built. This histogram represents the fluorescence decay profile of the sample.

Experimental Protocol for Fluorescence Lifetime Measurement

Instrumentation:

-

Pulsed light source (e.g., picosecond laser or LED).

-

High-speed, single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

-

TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multi-channel analyzer - MCA).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

The absorbance at the excitation wavelength should be kept low, typically below 0.1.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength.[10] The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed light source.

-

Collect the fluorescence emission at a specific wavelength using a monochromator or a bandpass filter.

-

To avoid polarization effects, the emission polarizer should be set at the "magic angle" (54.7°) relative to the excitation polarizer.[11]

-

Collect data until a sufficient number of photon counts are accumulated in the peak channel of the decay curve to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay data is deconvoluted with the IRF.

-

The deconvoluted decay is then fitted to an exponential decay model (or a multi-exponential model if the decay is complex) to extract the fluorescence lifetime(s). The goodness of fit is typically judged by the chi-squared (χ²) value.[10]

-

Expected Data and Interpretation

The fluorescence decay of this compound is expected to be a single exponential decay in a homogeneous solvent environment. However, in complex environments or if different species are present (e.g., protonated and neutral forms), a multi-exponential decay may be observed. The lifetime value(s) provide insight into the excited state dynamics of the molecule.

Experimental Workflow Diagram

Caption: Workflow for determining fluorescence lifetime using TCSPC.

Part 4: Trustworthiness and Self-Validation

To ensure the accuracy and reliability of the obtained results, the following self-validating steps should be incorporated into the experimental design:

-

Quantum Yield:

-

Use multiple concentrations of both the sample and the standard to ensure linearity and the absence of aggregation effects.

-

Verify the results with a second, different quantum yield standard if possible.

-

Ensure proper correction for the instrument's spectral response.

-

-

Fluorescence Lifetime:

-

Measure the lifetime of a known standard (e.g., a commercially available lifetime standard) to validate the instrument's performance.[11]

-

Assess the quality of the fit by examining the residuals and the χ² value.

-

Ensure that the count rate is kept low (typically less than 5% of the laser repetition rate) to avoid pile-up effects.

-

Conclusion

This guide provides a comprehensive roadmap for the determination of the quantum yield and fluorescence lifetime of this compound. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can obtain accurate and reliable photophysical data. This information is essential for unlocking the full potential of this and other novel fluorophores in various scientific and biomedical applications. The systematic approach outlined herein will contribute to the growing body of knowledge on quinoline-based fluorophores and facilitate their rational design for future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. References | ISS [iss.com]

- 8. edinst.com [edinst.com]

- 9. horiba.com [horiba.com]

- 10. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Comprehensive Crystal Structure Analysis of 3-Fluoroquinolin-6-OL: An Integrated Experimental and Computational Approach

This technical guide provides a detailed framework for the crystal structure determination of 3-Fluoroquinolin-6-OL, a molecule of significant interest to drug development professionals. In the pharmaceutical sciences, the precise solid-state architecture of an active pharmaceutical ingredient (API) is a critical determinant of its downstream performance. Properties such as dissolution rate, stability, hygroscopicity, and bioavailability are intrinsically linked to the crystalline form. This document outlines a robust, multi-technique workflow, grounded in authoritative practices, designed to elucidate the three-dimensional structure of this compound with high fidelity. The narrative follows the logical progression of a scientific investigation, explaining not just the procedural steps but the causality behind them, ensuring a self-validating and scientifically sound analysis.

Foundational Steps: Material Sourcing and Initial Solid-State Assessment

The quality of any crystallographic analysis is fundamentally limited by the quality of the starting material. Therefore, the initial phase of the investigation is dedicated to ensuring the chemical purity and assessing the bulk crystallinity of the this compound sample.

Sourcing and Purity Verification

The subject compound, this compound, can be obtained either through commercial purchase or via a synthetic route. Regardless of its origin, rigorous purity analysis is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the purity of small organic molecules, with a target of >99% purity to minimize the risk of impurities interfering with the crystallization process.

Bulk Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)

Before embarking on the often arduous process of single-crystal growth, it is essential to confirm that the bulk material is indeed crystalline. Powder X-Ray Diffraction (PXRD) serves as a rapid and indispensable tool for this purpose.[1][2] It provides a characteristic "fingerprint" of the solid-state phase of the bulk sample. The presence of sharp, well-defined Bragg peaks in the diffractogram indicates a crystalline solid, whereas a broad, diffuse halo would signify an amorphous material unsuitable for single-crystal diffraction. This initial PXRD pattern also serves as a crucial reference to ensure that any single crystal later isolated for analysis is representative of the bulk material.

-

Sample Preparation: Approximately 10-20 mg of this compound powder is gently loaded into a zero-background sample holder. The surface is carefully flattened to ensure a coplanar alignment with the instrument's reference plane, which is critical for accurate peak position determination.[3]

-

Instrument Configuration: A laboratory powder diffractometer is configured in a Bragg-Brentano geometry, typically using Cu Kα radiation (λ = 1.5406 Å).

-

Data Acquisition: A continuous scan is performed over a 2θ range of approximately 5° to 40°. A step size of 0.02° and a dwell time of at least 1 second per step are employed to ensure adequate signal-to-noise.

-

Analysis: The resulting diffraction pattern is examined for the presence of sharp peaks, confirming the crystallinity of the bulk sample.

The logical flow from material acquisition to the confirmation of a crystalline starting material is a prerequisite for the subsequent, more detailed analyses.

References

Discovery and history of 3-Fluoroquinolin-6-OL

An In-Depth Technical Guide to 3-Fluoroquinolin-6-OL: Synthesis, Properties, and Potential Applications

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules. This guide provides a comprehensive technical overview of this compound, a specific, yet under-documented, member of the fluoroquinolone family. Due to the limited direct literature on this exact molecule, this document synthesizes information from related compounds to present a plausible narrative on its discovery context, hypothetical synthesis, predicted properties, and potential applications for researchers and drug development professionals.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolines and their derivatives have long been a cornerstone of drug discovery, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine into organic molecules, a strategy widely adopted in the mid-20th century, has proven to be a powerful tool for enhancing metabolic stability, receptor binding affinity, and bioavailability. In the context of quinolines, this has led to the development of the highly successful fluoroquinolone class of antibiotics.[1][2] Beyond antibacterial applications, the fluorinated quinoline core is a versatile pharmacophore found in a variety of investigational and approved drugs targeting diverse biological pathways.[3]

A Brief History: The Rise of Fluorinated Quinolines

The exploration of fluorine substitution at other positions, such as C3, represents a more recent wave of innovation. The C3 position is crucial for the interaction of fluoroquinolones with their bacterial targets, DNA gyrase and topoisomerase IV.[2] Consequently, modifications at this position can fine-tune the compound's activity and selectivity. The synthesis and investigation of various 3-fluoroquinoline derivatives, as evidenced in numerous patents, highlight the ongoing interest in this scaffold for developing novel therapeutic agents.[3][4]

Synthetic Strategies for the 3-Fluoroquinoline Core

The synthesis of the 3-fluoroquinoline core can be approached through several established methodologies. One common strategy involves the construction of the quinoline ring system from appropriately substituted anilines and a three-carbon synthon, followed by the introduction of the fluorine atom. A notable method is the thermal decomposition of a diazonium fluoroborate salt, a variation of the Balz-Schiemann reaction.

Generalized Protocol for the Synthesis of a 3-Fluoroquinoline Derivative

This protocol outlines a general, multi-step synthesis of a 3-fluoroquinoline, based on methods described in the patent literature.[4]

Step 1: Diazotization of a 3-Aminoquinoline Precursor

-

Suspend the starting 3-aminoquinoline derivative in a suitable solvent, such as tetrahydrofuran (THF).

-

Cool the suspension to a low temperature, typically between -15°C and 0°C.

-

Add a fluorinating agent, such as boron trifluoride etherate (BF₃·OEt₂), followed by a diazotizing agent like tert-butyl nitrite.

-

Stir the reaction mixture at a low temperature for a specified period to ensure complete formation of the diazonium fluoroborate salt.

-

Isolate the precipitate by filtration and wash with a non-polar solvent like hexane.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Suspend the isolated diazonium fluoroborate salt in a high-boiling point, inert solvent, such as toluene or xylene.

-

Heat the mixture gradually. The decomposition of the diazonium salt, accompanied by the evolution of nitrogen gas, typically occurs at temperatures ranging from 60°C to 100°C.

-

Maintain the reaction at an elevated temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture and perform an aqueous workup to remove any inorganic byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography to yield the desired 3-fluoroquinoline.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound would likely involve the synthesis of a protected precursor, 3-fluoro-6-methoxyquinoline, followed by deprotection of the hydroxyl group.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 3-Fluoro-6-methoxyquinoline This step follows the generalized protocol described in Section 3, starting from 3-amino-6-methoxyquinoline. The synthesis of 3-fluoro-6-methoxyquinoline has been reported in the literature.[4][5]

Step 2: Demethylation to Yield this compound

-

Dissolve 3-fluoro-6-methoxyquinoline in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to a low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully adding methanol or water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to afford this compound.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | > 200°C (decomposes) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm; a broad singlet for the hydroxyl proton. |

| ¹⁹F NMR (DMSO-d₆) | A singlet or doublet in the typical range for an aryl fluoride. |

| ¹³C NMR (DMSO-d₆) | Resonances for nine carbon atoms, with the C-F and C-OH carbons exhibiting characteristic shifts. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 164.05 |

Potential Applications in Drug Discovery

The this compound scaffold holds significant potential as a versatile building block for the synthesis of novel therapeutic agents. The presence of three key features—the quinoline core, the C3 fluorine atom, and the C6 hydroxyl group—provides multiple avenues for structural diversification and optimization of biological activity.

-

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The C6 hydroxyl group can serve as a key hydrogen bond donor or as a point for further derivatization to enhance binding affinity and selectivity.

-

Antibacterial Agents: As a fluoroquinolone derivative, this scaffold could be explored for the development of new antibacterial agents, potentially with improved activity against resistant strains.

-

Anticancer Agents: Many quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms, including topoisomerase inhibition and anti-proliferative effects.

-

CNS-Active Agents: The ability of fluorine to modulate lipophilicity and metabolic stability makes this scaffold attractive for the development of agents targeting the central nervous system.

Logical Workflow for Drug Discovery Application

Caption: Drug discovery workflow utilizing this compound.

Conclusion

While direct historical and experimental data for this compound are scarce, its chemical structure suggests significant potential as a valuable intermediate and scaffold in medicinal chemistry. Based on established synthetic methodologies for related 3-fluoroquinolines, a plausible and efficient synthetic route can be proposed. The unique combination of a fluorinated quinoline core and a functionalizable hydroxyl group makes this compound an attractive starting point for the design and synthesis of novel bioactive molecules with potential applications across a range of therapeutic areas. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

An In-Depth Technical Guide to the In Silico Modeling of 3-Fluoroquinolin-6-OL Properties for Drug Discovery